molecular formula C17H20N2O B4029884 1-[4-(Butan-2-yl)phenyl]-3-phenylurea

1-[4-(Butan-2-yl)phenyl]-3-phenylurea

Cat. No.: B4029884
M. Wt: 268.35 g/mol
InChI Key: GEGNPKHRHHRDBO-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]-3-phenylurea is a synthetic organic compound with the molecular formula C17H20N2O and an average molecular mass of 268.360 Da . It belongs to the class of N-phenylurea derivatives, a group of compounds known for their diverse biological activities and significance in chemical research . As a urea-based small molecule, its core structure serves as a valuable building block in medicinal chemistry and chemical biology for probing biological pathways. While specific mechanistic studies on this exact compound are not detailed in the available literature, related arylurea compounds are frequently investigated for their interactions with various enzymes and cellular receptors . This makes this compound a compound of interest for developing new chemical probes or pharmacological tools. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGNPKHRHHRDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-phenylurea typically involves the reaction of 4-(Butan-2-yl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Urea Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Applications Reference ID
This compound Butan-2-yl group at para position ~282.35 (estimated) Hypothesized enzyme inhibition, agrochemical potential
1-(4-Cyanophenyl)-3-phenylurea Cyano (-CN) group at para position 237.26 Herbicide, enzyme inhibitor (e.g., 5-LOX)
1,1'-(1,2-Phenylene)bis(3-phenylurea) Bis-urea structure with phenyl linkage 340.38 Material science, molecular recognition
Forchlorfenuron (CPPU) 2-Chloropyridyl substituent 247.69 Plant growth regulator (cell division)
1-(4-[{4-(4-Cl-Ph)Phthalazin-1-yl}oxy]phenyl)-3-phenylurea Phthalazine-urea hybrid ~470.90 (estimated) VEGFR-2 inhibition (IC₅₀: 0.08–0.13 μM)
1-[4-(N-Benzylamino)phenyl]-3-phenylurea Benzylamino substitution 317.38 HIF-1α inhibition (anticancer potential)

Structural and Functional Insights

Cyanophenyl Ureas: The electron-withdrawing cyano group increases electrophilicity, favoring interactions with enzymes like 5-lipoxygenase (5-LOX) and urease, which are critical in anti-inflammatory and herbicidal applications . Phthalazine-Urea Hybrids: The planar phthalazine ring enables π-π stacking with kinase active sites (e.g., VEGFR-2), resulting in potent antiangiogenic activity (IC₅₀ values <0.2 μM) .

Mechanistic Divergence: Forchlorfenuron (CPPU) acts as a cytokinin mimic, promoting cell division in plants by interacting with adenosine receptors . In contrast, HIF-1α inhibitors like 1-[4-(N-Benzylamino)phenyl]-3-phenylurea disrupt hypoxia signaling pathways, making them candidates for cancer therapy .

Synthetic Versatility :

  • Bis-urea derivatives (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea)) exhibit enhanced hydrogen-bonding capacity, enabling applications in supramolecular chemistry and catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-[4-(Butan-2-yl)phenyl]-3-phenylurea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a substituted benzaldehyde (e.g., 4-(butan-2-yl)benzaldehyde) and phenylurea derivatives. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst choice (e.g., acetic acid or p-toluenesulfonic acid). To optimize yields, employ factorial design experiments to test variables like molar ratios, reaction time, and catalyst loading . Post-synthesis purification via solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol) is recommended to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve substituent positions on the phenyl rings and confirm urea linkage. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via reverse-phase HPLC with a C18 column (mobile phase: methanol/water gradient) and UV detection at 254 nm . For crystallographic validation, attempt single-crystal X-ray diffraction after recrystallization in ethanol/water mixtures .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) to determine MIC values. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs. Include cytotoxicity controls on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced stability or activity?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic modification. Use quantum chemical reaction path searches (e.g., GRRM or AFIR) to explore energetically favorable pathways for derivatization. Integrate machine learning (ML) models trained on PubChem data to predict bioactivity and solubility .

Q. What experimental strategies address contradictory data in solubility or bioactivity studies?

  • Methodological Answer : For solubility discrepancies, perform replicate measurements using standardized protocols (e.g., shake-flask method with UV-Vis quantification). If bioactivity results vary, apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence) .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to identify rate-determining steps. In situ IR or Raman spectroscopy monitors transient intermediates during catalysis. For asymmetric reactions, employ chiral HPLC to assess enantiomeric excess and propose transition-state models .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Factorial design, SPE purification
Structural Analysis NMR, HRMS, X-ray diffraction
Bioactivity Screening MTT assays, antimicrobial microdilution
Computational Design DFT, reaction path searches, ML models
Mechanistic Studies KIE, in situ spectroscopy, chiral HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.